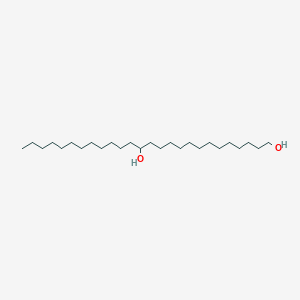
1,2,3,4-Tetrahydronaphthalene-2,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene, followed by hydroxylation at the 2 and 6 positions. The hydrogenation process typically employs nickel catalysts under high pressure and temperature conditions . The hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation of naphthalene, followed by selective hydroxylation. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and high-throughput screening are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, yielding 1,2,3,4-tetrahydronaphthalene.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens, alkyl groups, or acyl groups. Reagents like thionyl chloride or acyl chlorides are commonly used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride for halogenation, acyl chlorides for acylation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 1,2,3,4-Tetrahydronaphthalene.
Substitution: Halogenated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydronaphthalene-2,6-diol has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-2,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-2,3-diol: Features hydroxyl groups at different positions, leading to distinct chemical and biological properties.
Naphthalene: The parent compound, which is fully aromatic and lacks hydrogenation.
Uniqueness: 1,2,3,4-Tetrahydronaphthalene-2,6-diol is unique due to the specific positioning of its hydroxyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
103323-34-8 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalene-2,6-diol |
InChI |
InChI=1S/C10H12O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1,3,6,10-12H,2,4-5H2 |
Clave InChI |
BVPAOUXLSMJEPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1O)C=CC(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


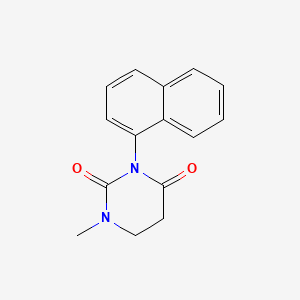
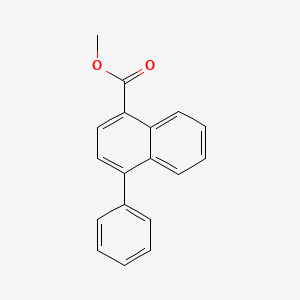
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
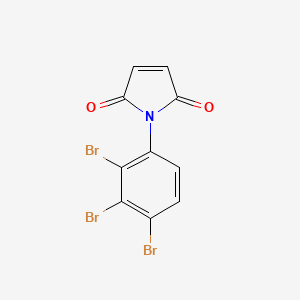
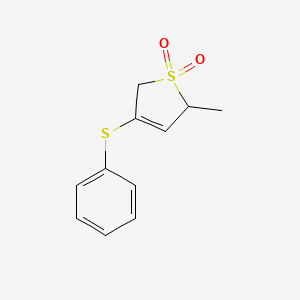
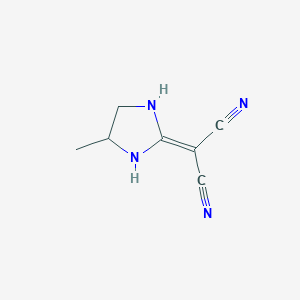
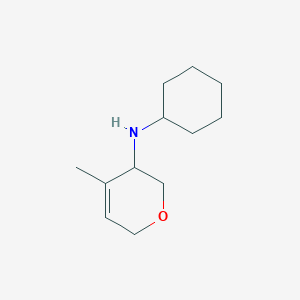
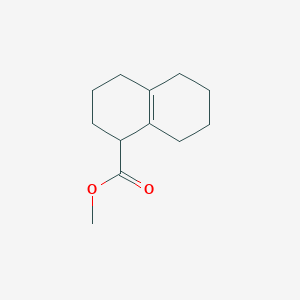

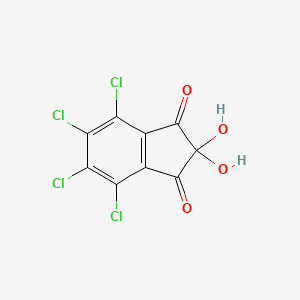
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)
